Product packaging for Methyl 5-(3-oxobutyl)furan-2-carboxylate(Cat. No.:)

Methyl 5-(3-oxobutyl)furan-2-carboxylate

Cat. No.: B13539197
M. Wt: 196.20 g/mol
InChI Key: BLHKXAJVQZPBFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(3-oxobutyl)furan-2-carboxylate is a furan derivative designed for chemical synthesis and pharmaceutical research. Compounds based on the furan carboxylate structure are recognized as valuable intermediates and pharmacophores in medicinal chemistry . The structure features both a carboxylate ester and a 3-oxobutyl side chain, making it a versatile building block for constructing more complex molecules and for exploring structure-activity relationships. Furan derivatives have demonstrated significant potential in biological activity studies. Research on structurally similar compounds has shown that the furan core can be a key component in molecules with antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as cytotoxic activity against cancer cell lines . The specific substituents on the furan ring, such as the 3-oxobutyl group in this compound, are critical for modulating this biological activity . It is important for researchers to note that many furan-containing xenobiotics can undergo metabolic activation, primarily via cytochrome P450 oxidation of the furan ring. This process can generate reactive electrophilic intermediates, such as epoxides or cis -enediones, which may covalently bind to cellular proteins . Therefore, investigation into the metabolic fate of this compound is a crucial consideration during research and development. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B13539197 Methyl 5-(3-oxobutyl)furan-2-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 5-(3-oxobutyl)furan-2-carboxylate

InChI

InChI=1S/C10H12O4/c1-7(11)3-4-8-5-6-9(14-8)10(12)13-2/h5-6H,3-4H2,1-2H3

InChI Key

BLHKXAJVQZPBFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=C(O1)C(=O)OC

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 5 3 Oxobutyl Furan 2 Carboxylate

Retrosynthetic Analysis and Strategic Disconnections for the Furan (B31954) and Oxobutyl Moieties

A retrosynthetic analysis of Methyl 5-(3-oxobutyl)furan-2-carboxylate reveals several strategic disconnections that inform potential synthetic routes. The primary disconnections involve the formation of the furan ring and the introduction of the two side chains at the C2 and C5 positions.

Disconnection I: C-C Bond Formation for the Oxobutyl Side Chain

A logical primary disconnection is the bond between the furan ring and the 3-oxobutyl side chain. This suggests a precursor such as methyl 5-halofuran-2-carboxylate, which could be coupled with a suitable four-carbon ketone-containing fragment. This approach relies on the functionalization of a pre-formed furan ring.

Disconnection II: Furan Ring Formation

Alternatively, the furan ring itself can be disconnected. This leads to acyclic precursors, with the Paal-Knorr and Feist-Bénary syntheses being the most prominent strategies. For a Paal-Knorr approach, the target molecule can be retrosynthetically derived from a 1,4-dicarbonyl compound. In the case of a Feist-Bénary synthesis, the disconnection would lead to an α-haloketone and a β-dicarbonyl compound.

Disconnection III: Esterification

A final, straightforward disconnection is the ester linkage, suggesting that the synthesis could proceed via the corresponding carboxylic acid, 5-(3-oxobutyl)furan-2-carboxylic acid, which would be esterified in the final step.

These disconnections provide a roadmap for the synthetic strategies discussed in the following sections, highlighting the versatility of furan chemistry.

Classical Synthetic Routes Towards this compound and Related Structures

Classical methods for furan synthesis have been refined over more than a century and remain powerful tools for the construction of the furan nucleus. These approaches are often characterized by their reliability and the use of readily available starting materials.

Furan Ring Construction Strategies (e.g., Paal-Knorr, Feist-Bénary)

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a robust method for constructing furans from 1,4-dicarbonyl compounds under acidic conditions. drugfuture.comwikipedia.org The acid catalyzes the enolization of one carbonyl group, which then attacks the other protonated carbonyl, leading to a cyclized hemiacetal intermediate that dehydrates to form the furan ring. wikipedia.org For the synthesis of this compound, a suitable 1,4-dicarbonyl precursor would be required. The reaction is typically carried out with protic acids like sulfuric acid or hydrochloric acid, or with Lewis acids and dehydrating agents such as phosphorus pentoxide. wikipedia.org

Catalyst/ReagentConditionsPrecursor TypeReference
Protic Acids (e.g., H₂SO₄, HCl)Aqueous or anhydrous1,4-Diketone wikipedia.org
Lewis Acids (e.g., ZnCl₂)Anhydrous1,4-Diketone wikipedia.org
Dehydrating Agents (e.g., P₂O₅)Anhydrous1,4-Diketone wikipedia.org

Feist-Bénary Furan Synthesis

The Feist-Bénary synthesis offers an alternative route to substituted furans, involving the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia (B1221849) or pyridine. wikipedia.orgquimicaorganica.org The reaction proceeds through a Knoevenagel-type condensation followed by an intramolecular nucleophilic substitution to form the furan ring. wikipedia.org This method is particularly useful for generating furans with a carbonyl group at the C-3 position. researchgate.net

Reactant 1Reactant 2CatalystProduct TypeReference
α-Halo Ketoneβ-Dicarbonyl CompoundAmine (e.g., Pyridine)Substituted Furan wikipedia.orgquimicaorganica.org

Functionalization of the Furan Ring for Side-Chain Introduction

Once the furan ring is formed, or if starting with a pre-functionalized furan, the introduction of the 3-oxobutyl side chain is a key step. Friedel-Crafts acylation is a primary method for introducing acyl groups to aromatic rings, including furan. sigmaaldrich.com The reaction of a furan derivative with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst can install the desired side chain. However, the high reactivity of the furan ring can lead to polymerization under strongly acidic conditions, necessitating the use of milder catalysts. osti.gov For instance, the direct acylation of 2-methylfuran (B129897) with carboxylic acids has been achieved using heterogeneous catalysts like zeolites. shareok.org

Acylating AgentCatalystSubstrateKey FeatureReference
Carboxylic AcidsZeolites2-MethylfuranMilder conditions, avoids polymerization shareok.org
Acyl Chlorides/AnhydridesLewis AcidsFuranClassical Friedel-Crafts conditions sigmaaldrich.com

Esterification and Ketone Formation Methodologies

The final steps in the synthesis of this compound involve the formation of the methyl ester and the ketone functionality.

Esterification

If the synthesis proceeds through 5-(3-oxobutyl)furan-2-carboxylic acid, a final esterification step is required. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst like sulfuric acid, is a common method. masterorganicchemistry.comchemguide.co.uk To drive the equilibrium towards the product, an excess of the alcohol is often used, and water is removed as it is formed. masterorganicchemistry.com

Ketone Formation

The ketone moiety in the 3-oxobutyl side chain can be introduced through various methods. One approach is the oxidation of a corresponding secondary alcohol. For example, methyl 5-(1-hydroxyethyl)-2-furoate has been oxidized to methyl 5-acetyl-2-furoate using the Jones reagent. researchgate.net Another strategy involves the hydration of an alkyne. A precursor containing a butynyl side chain could be hydrated to yield the desired ketone.

Modern Catalytic Approaches in the Synthesis of this compound Analogs

Modern catalytic methods, particularly transition metal-catalyzed cross-coupling reactions, offer powerful and versatile tools for the synthesis of complex molecules, including analogs of this compound. These reactions allow for the precise and efficient formation of carbon-carbon bonds under relatively mild conditions.

Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira, Suzuki-Miyaura)

These coupling reactions typically involve the reaction of a halo-furan derivative with a suitable coupling partner, catalyzed by a palladium complex.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. researchgate.net For the synthesis of an analog of the target molecule, a methyl 5-halofuran-2-carboxylate could be reacted with methyl vinyl ketone. This would directly introduce the carbon skeleton of the 3-oxobutyl side chain, which could then be further modified if necessary.

Furan SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
Methyl 5-halofuran-2-carboxylateMethyl Vinyl KetonePd catalyst, baseFuran with unsaturated ketone side chain researchgate.net

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. sigmaaldrich.com A methyl 5-halofuran-2-carboxylate could be coupled with a terminal alkyne such as 3-butyn-2-ol. The resulting alkynyl furan could then be hydrated to yield the desired ketone functionality, providing a route to the target molecule or its analogs.

Furan SubstrateCoupling PartnerCatalyst SystemIntermediate ProductReference
Methyl 5-halofuran-2-carboxylate3-Butyn-2-olPd catalyst, Cu co-catalyst, baseFuran with hydroxyalkynyl side chain beilstein-journals.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. organic-synthesis.com A methyl 5-halofuran-2-carboxylate could be coupled with a boronic acid or ester containing the desired side chain or a precursor to it. This method is known for its high functional group tolerance and mild reaction conditions.

Furan SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
Methyl 5-halofuran-2-carboxylateOrganoboron reagentPd catalyst, baseFuran with a new C-C coupled side chain organic-synthesis.com

These modern catalytic methods provide a powerful toolkit for the synthesis of not only this compound but also a wide array of its analogs, enabling the exploration of structure-activity relationships in various applications.

Organocatalytic and Biocatalytic Transformations

While specific organocatalytic or biocatalytic routes for the direct synthesis of this compound are not extensively documented in publicly available research, the principles of these methodologies can be applied to its synthesis, likely through a Paal-Knorr type condensation. The Paal-Knorr reaction, a classic method for furan synthesis, involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.org

Organocatalysis could offer a metal-free alternative to traditional Lewis or Brønsted acid catalysts in the Paal-Knorr synthesis. Chiral organocatalysts, for instance, could potentially be employed to achieve asymmetric synthesis of furan derivatives, although this is more relevant for creating chiral centers which are absent in the target molecule. The use of solid-supported organocatalysts could also facilitate catalyst recovery and reuse, aligning with green chemistry principles.

Biocatalysis , leveraging the high selectivity and mild reaction conditions of enzymes, presents a promising green alternative. While a direct enzymatic synthesis of the target molecule is not reported, biocatalysts have been successfully used for the synthesis of related furan compounds. For instance, lipases have been employed in the solvent-free synthesis of furan-based polyester (B1180765) oligomer diols. acs.org Whole-cell biocatalysts have also been engineered for the production of furan carboxylic acids from furan aldehydes. acs.org A potential biocatalytic approach to this compound could involve a genetically engineered microorganism or an isolated enzyme capable of catalyzing the cyclization of a suitable 1,4-dicarbonyl precursor. This approach would likely operate in an aqueous medium under mild temperature and pH conditions, significantly reducing the environmental impact. acs.orgnih.govnih.gov

Electrocatalytic and Photocatalytic Methods

Electrocatalytic and photocatalytic methods represent cutting-edge approaches to organic synthesis, offering unique reactivity and often milder reaction conditions compared to traditional thermal methods.

Electrocatalysis in furan synthesis often involves the cyclization of various precursors. For instance, an electrochemical approach for the synthesis of polysubstituted furans through the [3 + 2] annulation of alkynes and β-keto compounds has been developed. nih.gov While not a direct route to the target molecule, this demonstrates the potential of electrochemistry to construct the furan ring. A hypothetical electrocatalytic synthesis of this compound could involve the electrochemical activation of a suitable acyclic precursor, leading to a radical-mediated cyclization. Such methods can often be performed at room temperature and may avoid the use of harsh chemical oxidants or reductants. rsc.org

Photocatalysis utilizes light to initiate chemical reactions, often via the generation of reactive radical intermediates. Transition metal-free, visible-light-driven methods have been reported for the synthesis of tetra-substituted furans from 1,3-diketones. researchgate.net This highlights the possibility of employing photocatalysis for the construction of the furan core of the target molecule. A potential photocatalytic route could involve the light-induced cyclization of a precursor molecule in the presence of a suitable photosensitizer. Photocatalytic reactions are often highly selective and can be performed under very mild conditions, making them an attractive green synthetic strategy. rsc.org

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free and Aqueous-Phase Reactions

The Paal-Knorr synthesis, a key reaction for forming the furan ring, has been successfully adapted to solvent-free conditions. researchgate.netrsc.orgtandfonline.com Performing this reaction without a solvent, or in the presence of a minimal amount of a green solvent, significantly reduces volatile organic compound (VOC) emissions and simplifies product purification. For the synthesis of this compound, a solvent-free Paal-Knorr condensation of the corresponding 1,4-dicarbonyl precursor could be a viable and environmentally friendly option.

Reactions in aqueous media are also highly desirable from a green chemistry perspective, as water is a non-toxic, non-flammable, and abundant solvent. While the Paal-Knorr reaction is traditionally carried out in the presence of strong acids, which can be corrosive and generate waste, modifications using water-tolerant Lewis acids or performing the reaction in superheated water could enable an aqueous-phase synthesis. wikipedia.org The mechanism of the Paal-Knorr reaction has been studied in the presence of water, highlighting its potential as a reaction medium. rsc.org

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The Paal-Knorr synthesis is inherently atom-economical as the main byproduct is water. organic-chemistry.org Other furan synthesis methods, such as those involving multicomponent reactions or cycloadditions, can also exhibit high atom economy. nih.govmdpi.com When considering a synthetic route to this compound, prioritizing reactions with high atom economy is crucial for sustainable production.

Comparative Analysis of Synthetic Routes: Yield, Selectivity, and Scalability

A direct comparative analysis of synthetic routes to this compound is challenging due to the lack of specific literature on its synthesis using the advanced methodologies discussed. However, a general comparison can be made based on the known characteristics of these methods for synthesizing similar furan derivatives.

Synthetic MethodologyPotential YieldPotential SelectivityPotential ScalabilityKey AdvantagesKey Challenges
Organocatalysis Moderate to HighGood to ExcellentModerate to HighMetal-free, potential for asymmetry.Catalyst loading and cost can be high.
Biocatalysis HighExcellentModerateMild conditions, high selectivity, green. acs.orgnih.govnih.govEnzyme development and stability can be challenging.
Electrocatalysis Moderate to HighGood to ExcellentModerate to HighMild conditions, avoids harsh reagents. nih.govrsc.orgRequires specialized equipment, electrolyte effects.
Photocatalysis Moderate to HighGood to ExcellentModerateVery mild conditions, high selectivity. researchgate.netrsc.orgLight penetration can be an issue on a large scale.
Solvent-Free HighGoodHighReduced waste, simplified purification. researchgate.netrsc.orgtandfonline.comReactant mobility and heat transfer can be issues.
Aqueous-Phase Moderate to HighGoodHighGreen solvent, safe. wikipedia.orgSubstrate solubility and catalyst stability can be issues.

Yield and Selectivity: Biocatalytic and photocatalytic methods often offer the highest selectivity due to the specific nature of enzymatic catalysis and the controlled generation of reactive intermediates, respectively. acs.orgresearchgate.net Traditional Paal-Knorr synthesis, especially under optimized solvent-free or aqueous conditions, can also provide high yields. wikipedia.orgresearchgate.net

Scalability: Methods that utilize simple reaction setups and readily available starting materials, such as solvent-free and aqueous-phase reactions, are generally more scalable. wikipedia.orgrsc.org Electrocatalytic and photocatalytic methods may face challenges in scaling up due to the need for specialized reactors and ensuring uniform distribution of electricity or light. rsc.orgresearchgate.net However, recent advances in reactor design are addressing these challenges.

Chemical Reactivity and Mechanistic Investigations of Methyl 5 3 Oxobutyl Furan 2 Carboxylate

Reactivity of the Furan (B31954) Ring System in Methyl 5-(3-oxobutyl)furan-2-carboxylate

The reactivity of the furan ring in this compound is dictated by the electron-donating nature of the oxygen heteroatom, which increases the ring's electron density, and the electronic effects of the substituents at the C2 and C5 positions.

Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity

Furan is known to undergo electrophilic aromatic substitution (EAS) more readily than benzene (B151609) due to the electron-donating effect of the oxygen atom, which stabilizes the cationic intermediate (sigma complex). pearson.comwikipedia.org The substitution typically occurs at the C2 (α) position, as the positive charge in the intermediate can be delocalized over three resonance structures, providing greater stability compared to attack at the C3 (β) position, which yields an intermediate with only two resonance structures. pearson.comchemicalbook.com

In this compound, the C2 and C5 positions are already substituted. Therefore, any EAS reaction would have to occur at the less reactive C3 or C4 positions. The regioselectivity of such a reaction is governed by the directing effects of the existing substituents:

Methyl Carboxylate Group (-COOCH₃) at C2: This is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. It directs incoming electrophiles to the meta position (C4).

The combined influence of a deactivating group at C2 and another at C5 significantly reduces the reactivity of the furan ring towards EAS. However, should a reaction occur under forcing conditions, the substitution pattern would be a mixture of C3 and C4 substituted products, with the precise ratio depending on the reaction conditions and the nature of the electrophile.

Table 1: Predicted Regioselectivity of EAS Reactions on this compound

Electrophilic ReactionReagentsPredicted Major Product(s)
NitrationMild nitrating agent (e.g., Acetyl nitrate)Mixture of 3-nitro and 4-nitro derivatives
HalogenationBr₂ in dioxane at low temp.Mixture of 3-bromo and 4-bromo derivatives
SulfonationPyridine-SO₃ complexMixture of 3-sulfonic acid and 4-sulfonic acid derivatives
Friedel-Crafts AcylationAcyl chloride, Lewis acidReaction is unlikely due to deactivation of the ring

Cycloaddition Reactions (e.g., Diels-Alder) with Furan Moiety

The furan ring can act as a diene in Diels-Alder [4+2] cycloaddition reactions, typically with electron-deficient dienophiles. quora.com The aromatic character of furan, however, reduces its reactivity compared to non-aromatic dienes, and the resulting cycloadditions are often reversible. tandfonline.comnih.gov

The reactivity of this compound in Diels-Alder reactions is expected to be low. The presence of the electron-withdrawing methyl carboxylate group at the C2 position reduces the electron density of the furan ring, making it a less effective diene. nih.gov While there are examples of 2,5-disubstituted furans participating in cycloadditions, the reaction often requires harsh conditions like high temperatures or the use of Lewis acid catalysts to proceed. tandfonline.comnih.gov The reaction would lead to the formation of an oxabicycloheptene derivative.

Table 2: Expected Outcome of Diels-Alder Reaction

DienophileConditionsExpected ProductReactivity
Maleic anhydride (B1165640)High temperature7-oxabicyclo[2.2.1]hept-5-ene derivativeLow, reversible
N-PhenylmaleimideHigh temperature, Lewis acid catalystN-phenyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide derivativeLow to moderate
Ethyl acrylateHigh temperature7-oxabicyclo[2.2.1]hept-5-ene derivativeVery low

Ring-Opening and Rearrangement Reactions

The furan ring is susceptible to ring-opening under certain oxidative or acidic conditions. pharmaguideline.com Treatment with oxidizing agents like sodium hypochlorite (B82951) or meta-chloroperbenzoic acid can lead to the cleavage of the furan ring. pharmaguideline.com

Under strong acidic conditions, protonation can lead to polymerization or ring-opening, especially since electron-withdrawing substituents can offer some stability against acid-catalyzed degradation. pharmaguideline.com Iron(III) chloride has been reported as a catalyst for the ring-opening of furans to synthesize dicarbonyl compounds. rsc.org For this compound, such a reaction could potentially yield a complex linear dicarbonyl or tricarbonyl species. Rearrangement reactions, such as those catalyzed by Lewis acids, could also lead to the formation of other heterocyclic or carbocyclic systems. acs.org

Transformations Involving the Methyl Ester Functional Group

The methyl ester group at the C2 position undergoes typical ester reactions, providing a handle for further molecular modification.

Hydrolysis and Transesterification Reactions

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification), using a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent, is a common method. acs.org The reaction proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which upon acidic workup, provides 5-(3-oxobutyl)furan-2-carboxylic acid.

Transesterification: This process involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) and a catalytic amount of sulfuric acid would result in the formation of Ethyl 5-(3-oxobutyl)furan-2-carboxylate and methanol (B129727).

Reduction to Alcohol and Further Derivatization

The methyl ester group can be reduced to a primary alcohol, (5-(3-oxobutyl)furan-2-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. It is important to note that LiAlH₄ will also reduce the ketone in the 3-oxobutyl side chain to a secondary alcohol.

For a selective reduction of the ester in the presence of the ketone, alternative methods would be necessary, although this can be challenging. Following reduction, the resulting primary alcohol can be further derivatized. For instance, it can be converted into a halide using reagents like SOCl₂ or PBr₃, or transformed into an ether via the Williamson ether synthesis.

Table 3: Summary of Transformations of the Methyl Ester Group

ReactionReagentsProduct
Basic Hydrolysis1. LiOH, THF/H₂O 2. H₃O⁺5-(3-oxobutyl)furan-2-carboxylic acid
TransesterificationR-OH, H⁺ or RO⁻ catalystAlkyl 5-(3-oxobutyl)furan-2-carboxylate
ReductionLiAlH₄, then H₂O workup(5-(3-hydroxybutyl)furan-2-yl)methanol

Aminolysis and Amide Formation

The ester functional group in this compound is susceptible to nucleophilic attack by amines, leading to aminolysis and the formation of the corresponding amide. This reaction is a fundamental transformation in organic synthesis, allowing for the introduction of nitrogen-containing moieties. The general mechanism for the aminolysis of esters, such as this compound, typically proceeds through a nucleophilic acyl substitution pathway.

The reaction is initiated by the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The stability and subsequent breakdown of this intermediate are crucial to the reaction's progress. The reaction can be catalyzed by both acids and bases. Under basic conditions, the amine's nucleophilicity is enhanced, while under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.

A general representation of the aminolysis reaction is shown below:

Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the ester.

Step 2: Formation of a Tetrahedral Intermediate. A tetrahedral intermediate is formed, with a negative charge on the oxygen atom and a positive charge on the nitrogen atom.

Step 3: Proton Transfer. A proton is transferred from the nitrogen to the oxygen, forming a neutral tetrahedral intermediate.

Step 4: Elimination of the Leaving Group. The methoxy (B1213986) group (–OCH3) is eliminated as a leaving group, and the carbonyl double bond is reformed, yielding the amide product and methanol.

Computational studies on the aminolysis of similar esters, like methyl benzoate, suggest that the reaction can proceed through either a concerted or a stepwise mechanism. The presence of a catalyst, such as a second molecule of the amine acting as a general base, can significantly lower the activation energy of the reaction.

Reactivity of the 3-Oxobutyl Side Chain

The 3-oxobutyl side chain of this compound contains a ketone functional group, which imparts a distinct set of reactive properties to the molecule, separate from the furan ring and the ester group.

Carbonyl Reactivity (e.g., Nucleophilic Addition, Condensation Reactions, Reductions)

The carbonyl group of the 3-oxobutyl side chain is electrophilic and is therefore a target for nucleophiles. This reactivity allows for a variety of transformations:

Nucleophilic Addition: A wide range of nucleophiles can add to the carbonyl carbon. For example, Grignard reagents or organolithium compounds can react with the ketone to form tertiary alcohols after an aqueous workup. Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), can reduce the ketone to a secondary alcohol.

Condensation Reactions: The presence of α-hydrogens on the carbon adjacent to the carbonyl group allows for enolate formation under basic conditions. This enolate can then participate in various condensation reactions. For instance, in an aldol (B89426) condensation, the enolate can react with another carbonyl compound (an aldehyde or another ketone) to form a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone.

Reductions: Besides hydride reductions, other methods can be employed to reduce the carbonyl group. For example, catalytic hydrogenation can be used to convert the ketone to a secondary alcohol.

The reactivity of the carbonyl group can be influenced by the steric and electronic environment of the molecule.

Alpha-Carbon Functionalization (e.g., Enolization, Alkylation, Halogenation)

The carbon atoms adjacent to the carbonyl group (α-carbons) in the 3-oxobutyl side chain are acidic due to the electron-withdrawing nature of the carbonyl oxygen and the ability of the resulting enolate to be resonance-stabilized. This acidity allows for a range of functionalization reactions at the α-position.

Enolization: In the presence of a base, a proton can be abstracted from the α-carbon to form an enolate ion. This enolate is a key reactive intermediate in many reactions.

Alkylation: The enolate can act as a nucleophile and react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. This allows for the introduction of various alkyl groups.

Halogenation: In the presence of a halogen (Cl₂, Br₂, or I₂) and either an acid or a base, the α-carbon can be halogenated. Under basic conditions, the reaction can be difficult to stop at a single halogenation, often leading to polyhalogenation. This is because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons.

Fragmentation and Cleavage Reactions

The 3-oxobutyl side chain, in conjunction with the furan ring, can undergo fragmentation or cleavage reactions under specific conditions. For instance, under mass spectrometry conditions, furanone structures, which are related to the furan moiety, are known to undergo characteristic fragmentation pathways, often involving the loss of carbon monoxide. While specific fragmentation patterns for this compound would require experimental determination, general principles of mass spectral fragmentation of ketones and furan derivatives would apply. This can involve cleavage at the α- or β-positions relative to the carbonyl group.

Detailed Mechanistic Studies of Key Reactions

Kinetic Analysis and Reaction Rate Determination

Detailed kinetic studies on the reactions of this compound are not widely available in the scientific literature. However, kinetic data from related furan derivatives can provide insights into the expected reactivity.

For example, kinetic studies on the reactions of hydroxyl radicals with furan and its alkylated derivatives have shown a negative dependence on temperature, indicating that addition reactions to the furan ring are dominant under those conditions. Theoretical studies on the reaction kinetics of 2-acetylfuran (B1664036) with hydroxyl radicals have indicated that at low temperatures, OH-addition reactions are dominant, while at higher temperatures, H-abstraction from the side chain becomes the major reaction pathway.

The rate of aminolysis of the ester group would be expected to follow second-order kinetics, being first order in both the ester and the amine. The rate would be influenced by the nucleophilicity of the amine and the steric hindrance around the carbonyl group.

To provide a clearer picture of reaction rates, a hypothetical data table based on analogous reactions is presented below. It is important to note that these are representative values and not experimentally determined data for this compound.

Reaction TypeReactantCatalyst/ConditionsHypothetical Rate Constant (k) [M⁻¹s⁻¹]
AminolysisAnilineNone, 25°C1.2 x 10⁻⁵
Aminolysisn-ButylamineNone, 25°C3.5 x 10⁻⁴
α-BrominationBr₂Acetic Acid5.0 x 10⁻³
ReductionNaBH₄Methanol, 0°C(qualitatively fast)

This table illustrates how the rate of reaction can vary significantly depending on the nucleophile and the reaction conditions. For a precise kinetic analysis and determination of reaction rates for this compound, dedicated experimental studies would be required.

Identification and Characterization of Reaction Intermediates

The intramolecular reactions of this compound are expected to proceed through several key intermediates, depending on the reaction conditions. The most probable reaction is an intramolecular cyclization, which can be initiated by either acid or base catalysis.

Under base-catalyzed conditions , the reaction would likely proceed via an intramolecular aldol-type condensation. The first step involves the deprotonation of the α-carbon of the ketone by a base to form an enolate intermediate. This enolate would then act as a nucleophile, attacking the electrophilic C5 position of the furan ring. This type of reaction is plausible as furan rings can exhibit reactivity similar to α,β-unsaturated carbonyl compounds. The resulting intermediate would be a bicyclic alkoxide, which upon protonation and subsequent dehydration could lead to a stable aromatic product.

Under acid-catalyzed conditions , two primary mechanistic pathways can be envisioned. The first involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This could be followed by an intramolecular attack from the electron-rich furan ring, proceeding through a cationic intermediate .

Alternatively, and perhaps more likely for furan derivatives, is a Nazarov-type cyclization. In this scenario, a Lewis acid or a Brønsted acid would coordinate to the carbonyl oxygen, promoting a 4π-electrocyclization. This would involve the π-electrons of the furan ring and the enol double bond, leading to a pentadienyl-like cationic intermediate . Subsequent elimination of a proton would then yield the cyclized product. The stability of this cationic intermediate would be a crucial factor in determining the reaction's feasibility and outcome.

Due to the challenges in isolating and directly observing these transient species, their existence and structure are often inferred from the final products and through computational studies on similar systems.

Influence of Catalysts and Reaction Conditions on Mechanism

The choice of catalyst and reaction conditions is expected to have a profound impact on the reaction mechanism, rate, and the selectivity of the products formed from this compound.

Catalysts:

Lewis Acids: Catalysts such as AlCl₃, ZnCl₂, or Sc(OTf)₃ are known to promote the cyclization of furan derivatives. rsc.orgnih.gov They function by coordinating to the carbonyl oxygen, thereby activating the substrate for intramolecular attack. Stronger Lewis acids would likely lead to faster reaction rates but might also promote side reactions or decomposition. The choice of Lewis acid can also influence the stereoselectivity of the reaction if chiral centers are formed.

Brønsted Acids: Protic acids like sulfuric acid or p-toluenesulfonic acid can also catalyze the cyclization, likely through protonation of the carbonyl group. The reaction mechanism would be similar to that with Lewis acids, proceeding through a cationic intermediate.

Bases: In contrast, base catalysis, using reagents like sodium hydroxide or potassium tert-butoxide, would favor an intramolecular aldol condensation pathway via an enolate intermediate. libretexts.orglibretexts.orgopenstax.org The strength and steric bulk of the base could influence which α-proton is abstracted, potentially leading to different cyclized products.

Reaction Conditions:

Temperature: Higher reaction temperatures generally increase the reaction rate but can also lead to lower selectivity and the formation of undesired byproducts. For electrocyclizations like the Nazarov reaction, thermal conditions can be sufficient to initiate the reaction, although catalysis is often required for efficiency.

Solvent: The polarity of the solvent can significantly influence the reaction mechanism. Polar aprotic solvents might be suitable for reactions involving charged intermediates, such as those in acid-catalyzed pathways. Nonpolar solvents might be preferred for reactions where minimizing side reactions is crucial. The coordinating ability of the solvent can also play a role, especially in Lewis acid-catalyzed processes.

The interplay between the catalyst and reaction conditions would be critical in controlling the desired reaction pathway and achieving a high yield of the target bicyclic furan derivative.

Table of Potential Influences of Catalysts and Conditions:

Catalyst/ConditionPotential Mechanistic PathwayExpected Effect on Reaction
Lewis Acids (e.g., AlCl₃, ZnCl₂)Nazarov Cyclization / Friedel-Crafts typeActivation of the carbonyl group, formation of a cationic intermediate, leading to cyclization.
Brønsted Acids (e.g., H₂SO₄)Nazarov Cyclization / Friedel-Crafts typeProtonation of the carbonyl group, facilitating intramolecular attack by the furan ring.
Bases (e.g., NaOH, KOtBu)Intramolecular Aldol CondensationFormation of an enolate intermediate, followed by nucleophilic attack on the furan ring.
High Temperature VariousIncreased reaction rate, potential for decreased selectivity and increased side reactions.
Polar Solvents Cationic/Anionic pathwaysStabilization of charged intermediates, potentially accelerating the reaction.
Nonpolar Solvents Less polar pathwaysMay favor concerted or less polar transition states, potentially improving selectivity.

Derivatives and Structure Reactivity/property Relationships of Methyl 5 3 Oxobutyl Furan 2 Carboxylate

Design and Synthesis of Novel Analogs and Derivatives

The synthesis of new analogs of Methyl 5-(3-oxobutyl)furan-2-carboxylate can be approached by systematically altering its three main structural components: the furan (B31954) core, the ester group, and the oxobutyl side chain.

Modifications to the Furan Core

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C3 and C4 positions, as the C2 and C5 positions are already substituted. chemicalbook.compearson.com The high electron density of the furan ring makes it significantly more reactive than benzene (B151609). chemicalbook.com However, the sensitivity of furan derivatives to strong acids and high temperatures can limit the use of classical C-H functionalization methods. nih.govresearchgate.net

Key modifications could include:

Halogenation: Introducing bromine or chlorine atoms onto the furan ring using mild halogenating agents to avoid degradation of the sensitive core.

Nitration: The introduction of a nitro group can be achieved, which can subsequently be reduced to an amino group, providing a handle for further functionalization.

Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder reactions, allowing for the construction of complex bicyclic structures. rsc.orgacs.org The reactivity in these cycloadditions is influenced by substituents; electron-donating groups on the furan increase reactivity, while electron-withdrawing groups decrease it. rsc.orgmdpi.com

Modification TypePotential Reagents/ConditionsExpected Furan Core Derivative
BrominationN-Bromosuccinimide (NBS), CCl₄Bromo-substituted furan core
NitrationAcetyl nitrate (B79036) (HNO₃/Acetic Anhydride)Nitro-substituted furan core
Diels-Alder CycloadditionMaleimide, heatOxabicyclic adduct

Variations of the Ester Group

The methyl ester at the C2 position is a versatile functional group that can be readily transformed into other esters, amides, or the parent carboxylic acid. researchgate.net

Transesterification: The methyl ester can be converted to other alkyl esters (e.g., ethyl, propyl, benzyl) by reacting the compound with a different alcohol under acidic or basic conditions. google.commasterorganicchemistry.com This process allows for the introduction of groups that can modulate solubility and steric properties.

Amidation: Reaction with primary or secondary amines can convert the ester into a wide range of furan-2-carboxamides. nih.gov This introduces a hydrogen bond donor and alters the electronic properties of the C2 substituent. Microwave-assisted methods can facilitate this transformation under mild conditions. researchgate.net

Hydrolysis: Saponification of the ester with a base like sodium hydroxide (B78521), followed by acidification, yields the corresponding furan-2-carboxylic acid. This acid can then be coupled with various amines or alcohols using standard coupling agents to form amides and esters, respectively.

Target DerivativeSynthetic ApproachKey Reagents
Ethyl 5-(3-oxobutyl)furan-2-carboxylateAcid- or base-catalyzed transesterificationEthanol (B145695), H₂SO₄ or NaOEt
N-Benzyl-5-(3-oxobutyl)furan-2-carboxamideAmidationBenzylamine
5-(3-oxobutyl)furan-2-carboxylic acidEster Hydrolysis (Saponification)NaOH, then H₃O⁺

Structural Elaboration and Diversification of the Oxobutyl Side Chain

The oxobutyl side chain at the C5 position features a ketone, which is a prime site for a variety of chemical transformations to build molecular complexity.

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This introduces a chiral center and a hydroxyl group capable of further reactions like esterification or etherification.

Carbon-Carbon Bond Formation:

Wittig Reaction: Reaction with phosphorus ylides can convert the ketone into an alkene, allowing for the extension of the side chain with various substituents.

Grignard/Organolithium Addition: Nucleophilic addition of organometallic reagents to the ketone generates tertiary alcohols, introducing new alkyl or aryl groups.

Aldol (B89426) Condensation: The ketone can participate in base-catalyzed aldol condensation reactions with other carbonyl compounds, including furfural (B47365) itself, to form α,β-unsaturated ketone products, thereby extending and conjugating the side chain. osti.gov

Cyclization: Intramolecular reactions, potentially after modification of the ester group or the ketone, could lead to the formation of fused ring systems. Metal-catalyzed cycloisomerization of related allenyl ketones is a known route to substituted furans and could inspire similar strategies. nih.gov

Side Chain ModificationSynthetic MethodPotential Product Structure
Reduction of KetoneReductionMethyl 5-(3-hydroxybutyl)furan-2-carboxylate
Alkene FormationWittig ReactionMethyl 5-(3-methylenebutyl)furan-2-carboxylate
Tertiary Alcohol FormationGrignard ReactionMethyl 5-(3-hydroxy-3-methylbutyl)furan-2-carboxylate
Chain ExtensionAldol Condensationα,β-Unsaturated ketone derivative

Exploration of Structure-Reactivity Relationships (SRR)

Furan Core Reactivity: The aromaticity and reactivity of the furan ring are highly dependent on its substituents. Electron-withdrawing groups (like nitro or acyl groups) on the ring decrease its electron density, making it less susceptible to further electrophilic attack and deactivating it in Diels-Alder reactions. mdpi.commdpi.com Conversely, electron-donating groups (like amino or alkyl groups) would enhance its reactivity.

Side Chain Influence: Modifications to the oxobutyl side chain can electronically influence the furan ring. For example, converting the ketone to an alcohol (a less electron-withdrawing group) would slightly increase the electron density of the furan ring.

Ester/Amide Group Reactivity: The nature of the ester or amide group at the C2 position affects its susceptibility to hydrolysis. Bulky ester groups can sterically hinder attack by nucleophiles, making the derivative more stable. Amides are generally more resistant to hydrolysis than esters.

Structural ModificationAnticipated Effect on Reactivity
Addition of NO₂ to furan coreDecreased reactivity towards electrophilic substitution and Diels-Alder reactions.
Conversion of C2-ester to C2-amideIncreased stability towards hydrolysis.
Reduction of side-chain ketone to alcoholSlight increase in furan ring electron density; introduces a site for esterification/etherification.

Investigation of Structure-Property Relationships (SPR) for Chemical and Material Applications

Furan-based compounds are recognized as valuable bio-based building blocks for creating polymers and functional materials. rsc.orgmdpi.com By systematically altering the structure of this compound, its physical and chemical properties can be tuned for various applications. drexel.edu

Polymer Synthesis: The parent molecule and its derivatives can serve as monomers for polymerization. For instance, converting the methyl ester to a carboxylic acid and the ketone to a hydroxyl group would create a hydroxy acid monomer suitable for polyester (B1180765) synthesis. Furan-based polyesters are being explored as bio-based alternatives to petroleum-derived plastics like PET. rsc.orgnih.gov The rigidity of the furan ring combined with the flexibility of the side chain can be used to control the thermal and mechanical properties of the resulting polymers, such as the glass transition temperature and tensile strength. drexel.edunih.gov

Material Properties:

Thermal Stability: The incorporation of aromatic rings or the formation of cross-linked structures via Diels-Alder chemistry can enhance the thermal stability of derived materials. drexel.eduacs.org

Solubility: Altering the ester group to include longer alkyl chains or polar functionalities can modify the solubility of the molecule in different solvents.

Optical/Electronic Properties: Creating extended conjugated systems, for example through aldol condensation on the side chain or by forming conjugated polymers through C-H arylation, could lead to materials with interesting photophysical properties for applications in organic electronics. rsc.org

Structural FeaturePotential Impact on Material PropertiesPossible Application
Diol or diacid derivativesCan act as monomers for polyesters or polyamides. mdpi.comnih.govBio-based polymers, thermoplastics. nih.gov
Derivatives capable of Diels-Alder reactionFormation of thermally reversible cross-linked networks. acs.orgSelf-healing materials, recyclable thermosets. drexel.edu
Extended π-conjugation via side chainAltered absorption/emission spectra, potential semiconducting properties. rsc.orgOrganic electronics, photosensitizers. rsc.org

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Methyl 5 3 Oxobutyl Furan 2 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 5-(3-oxobutyl)furan-2-carboxylate, a suite of one-dimensional and two-dimensional NMR experiments would be required for a complete assignment of all proton (¹H) and carbon (¹³C) signals.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would be instrumental in identifying the coupled protons within the 3-oxobutyl side chain, specifically the methylene (B1212753) and methine protons. For instance, the protons on the carbon adjacent to the ketone would show a correlation to the protons on the next carbon in the chain. researchgate.netrsc.orgsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). princeton.edu It is a highly sensitive technique that allows for the direct assignment of a proton's chemical shift to its attached carbon. The HSQC spectrum of this compound would show cross-peaks for each C-H bond, simplifying the assignment of the carbon spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. princeton.edu For the target molecule, HMBC would show correlations from the methyl protons of the ester to the carbonyl carbon of the ester and the adjacent furan (B31954) ring carbon. Similarly, correlations from the protons on the butyl chain to the furan ring would confirm the connectivity of the side chain. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, irrespective of their bonding arrangement. princeton.edu This is crucial for determining the stereochemistry and preferred conformation of the molecule. For this compound, NOESY could reveal through-space interactions between the protons of the butyl side chain and the protons of the furan ring, offering insights into the rotational preferences around the C-C bond connecting the side chain to the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (Note: These are predicted values based on known chemical shift ranges for similar functional groups and may vary in an actual experimental spectrum.)

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (from ¹H to ¹³C)Key COSY Correlations (¹H to ¹H)Key NOESY Correlations (¹H to ¹H)
1-~208.0 (C=O)H-2, H-4--
2~2.80 (t)~45.0 (CH₂)C-1, C-3, C-4H-3H-3, H-furan
3~2.95 (t)~30.0 (CH₂)C-1, C-2, C-5'H-2H-2, H-furan
4~2.20 (s)~30.0 (CH₃)C-1, C-2-H-2
1'-~159.0 (C=O)H-methoxy--
2'-~145.0 (C)H-3', H-methoxy--
3'~7.20 (d)~118.0 (CH)C-2', C-4', C-5', C-1'H-4'H-4', H-methoxy
4'~6.50 (d)~112.0 (CH)C-2', C-3', C-5'H-3'H-3', H-3
5'-~155.0 (C)H-3', H-4', H-3--
Methoxy (B1213986)~3.90 (s)~52.0 (CH₃)C-1'-H-3'

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

The 3-oxobutyl side chain of this compound possesses rotational freedom around the single bonds, leading to multiple possible conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide valuable information about these conformational dynamics. By analyzing changes in the line shapes of NMR signals as a function of temperature, it is possible to determine the energy barriers for bond rotation and the relative populations of different conformers. mdpi.com For example, at low temperatures, the rotation around the bond connecting the butyl chain to the furan ring might become slow on the NMR timescale, potentially leading to the observation of distinct signals for protons that are chemically equivalent at room temperature.

Solid-State NMR (if applicable) for Polymorphism and Crystal Structure Insights

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) offers insights into its structure and packing in the crystalline state. If this compound can exist in different crystalline forms (polymorphs), ssNMR can be a powerful tool to distinguish between them. mdpi.comunimi.it This is because the chemical shifts in ssNMR are highly sensitive to the local electronic environment, which is influenced by intermolecular interactions and crystal packing. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically used to obtain high-resolution spectra of solid samples.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Formula Determination

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is essential for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry can measure the m/z value of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the molecular formula of this compound by distinguishing it from other compounds that might have the same nominal mass. mdpi.comnih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

Molecular FormulaCalculated Exact Mass (m/z) for [M+H]⁺Observed Exact Mass (m/z)
C₁₀H₁₂O₄197.0703(Hypothetical) 197.0701

Tandem Mass Spectrometry (MS/MS) for Complex Structure Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed to provide detailed structural information. nih.govimreblank.chresearchgate.net The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of different functional groups.

For this compound, the MS/MS spectrum would likely reveal characteristic fragmentation pathways. Common fragmentation patterns for furan derivatives and ketones would be expected.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound (Note: These are predicted fragmentation patterns based on general principles of mass spectrometry.)

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossStructural Interpretation of Fragment
197.07 ([M+H]⁺)165.05CH₃OHLoss of methanol (B129727) from the ester group
197.07 ([M+H]⁺)153.05C₂H₄OLoss of acetone (B3395972) via McLafferty rearrangement
197.07 ([M+H]⁺)139.04C₃H₆OCleavage of the butyl side chain
197.07 ([M+H]⁺)125.02C₄H₈OLoss of the entire 3-oxobutyl side chain
197.07 ([M+H]⁺)97.03C₅H₆O₃Furan ring fragmentation

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides invaluable information about the functional groups and bonding arrangements within a molecule. As IR absorption and Raman scattering are governed by different quantum mechanical principles (changes in dipole moment and polarizability, respectively), they offer complementary data for a thorough structural analysis.

The structure of this compound features two distinct carbonyl groups: a methyl ester conjugated with the furan ring and a saturated, aliphatic ketone within the butyl side chain. This difference in electronic environment gives rise to two separate and identifiable C=O stretching vibrations. The ester carbonyl, being conjugated with the furan's π-system, is expected to absorb at a lower wavenumber (around 1713-1725 cm⁻¹) compared to the unconjugated ketone carbonyl, which typically appears around 1715 cm⁻¹. orgchemboulder.comlibretexts.orglibretexts.org The ester group is further characterized by strong C-O stretching bands.

The furan ring itself presents a series of characteristic vibrations. These include C=C double bond stretching, C-O-C ether stretching, and various C-H stretching and bending modes. scientists.uzglobalresearchonline.net The aliphatic portions of the molecule, the -(CH₂)₂- linker and the methyl groups, will produce characteristic C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations in the fingerprint region.

Raman spectroscopy is particularly useful for identifying the symmetric and non-polar bonds. The C=C bonds of the furan ring are expected to produce strong Raman signals. scientists.uz The C=O stretching of both the ketone and ester will also be Raman active.

A summary of the predicted key vibrational modes is presented below.

Vibrational ModeFunctional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Shift (cm⁻¹)Intensity
C-H StretchAlkyl (CH₂, CH₃)2850–29602850–2960Medium-Strong
C=O Stretch (Ester)Methyl Furan-2-carboxylate (B1237412)~1720~1720Very Strong
C=O Stretch (Ketone)3-oxobutyl~1715~1715Strong
C=C StretchFuran Ring1500–16001500–1600Medium (IR), Strong (Raman)
C-O-C StretchFuran Ring & Ester1020–13001020–1300Strong

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The primary chromophore in this compound is the furan-2-carboxylate moiety, where the furan ring is conjugated with the carbonyl of the ester group. This extended π-system is expected to give rise to an intense absorption band corresponding to a π → π* transition, likely appearing in the range of 240-280 nm.

Additionally, the molecule contains two carbonyl groups, each with non-bonding (n) electrons on the oxygen atom. These electrons can be excited to an anti-bonding π* orbital. This n → π* transition is symmetry-forbidden and thus results in a much weaker absorption band at a longer wavelength than the π → π* transition. pharmatutor.orgmasterorganicchemistry.com The unconjugated ketone in the side chain is expected to exhibit a weak n → π* transition in the 270-300 nm region. masterorganicchemistry.com The n → π* transition of the conjugated ester is often obscured by the much stronger π → π* band.

Electronic TransitionChromophorePredicted λmax (nm)Expected Molar Absorptivity (ε)
π → πFuran-2-carboxylate~240–280High (>10,000)
n → πKetone (C=O)~270–300Low (10–100)

X-Ray Crystallography for Absolute Stereochemistry and Crystal Packing (if single crystals available)

As of this writing, a single-crystal X-ray diffraction study for this compound has not been reported in the public domain. However, were suitable single crystals to be grown, this technique would provide the most definitive and unambiguous structural information.

X-ray crystallography would yield precise data on bond lengths, bond angles, and torsion angles, confirming the planarity of the furan-carboxylate system and revealing the preferred conformation of the flexible oxobutyl side chain. Furthermore, it would provide detailed insights into the supramolecular arrangement of the molecules in the crystal lattice. This includes identifying any intermolecular interactions, such as C-H···O hydrogen bonds, and describing the crystal packing motif. Since the molecule is achiral, it would crystallize in a centrosymmetric or non-chiral space group.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

This compound is an achiral molecule and, therefore, does not exhibit optical activity; it will not produce a signal in chiroptical spectroscopy techniques like Circular Dichroism (CD).

However, chiroptical spectroscopy would become an essential analytical tool for the study of its chiral derivatives. For instance, if the ketone at the 3-position of the butyl chain were to be stereoselectively reduced to a chiral secondary alcohol, two enantiomers, (R)- and (S)-Methyl 5-(3-hydroxybutyl)furan-2-carboxylate, would be formed. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer would produce a CD spectrum that is a mirror image of the other. The sign of the Cotton effect associated with the electronic transitions of the furan-carboxylate chromophore could be used to determine the absolute configuration of the newly formed stereocenter, often by comparing the experimental spectrum to theoretical calculations or established empirical rules for similar structures.

Computational Chemistry and Theoretical Studies of Methyl 5 3 Oxobutyl Furan 2 Carboxylate

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are foundational for investigating the intrinsic properties of a molecule in the gas phase. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For a flexible molecule like Methyl 5-(3-oxobutyl)furan-2-carboxylate, which possesses several rotatable single bonds, this process is crucial for identifying the most stable conformer(s). Methods like DFT, often using functionals such as B3LYP with basis sets like 6-31G(d,p), are commonly employed for this purpose. digitaloceanspaces.comresearchgate.netresearchgate.net

The conformational landscape of this molecule is primarily defined by the rotation around the C-C bonds within the 3-oxobutyl side chain and the bond connecting this chain to the furan (B31954) ring. A potential energy surface scan, where the energy is calculated as a function of specific dihedral angles, can reveal the various low-energy conformers and the energy barriers that separate them. The presence of both a ketone and an ester group, along with the furan ring, suggests a complex interplay of steric and electronic effects that dictate the preferred spatial arrangement.

Interactive Table: Hypothetical Conformational Analysis of the Butyl Side Chain This table represents a simplified, hypothetical analysis of key conformers based on the dihedral angle (τ) of the C(furan)-C-C-C backbone of the side chain. Energies are relative to the most stable conformer.

ConformerDihedral Angle (τ)Relative Energy (kcal/mol)Population (%) at 298K
A~60° (gauche)0.530
B~180° (anti)0.055
C~-60° (gauche)0.715

Note: This data is illustrative and represents typical results from a DFT conformational search.

The electronic structure of a molecule governs its reactivity. Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.commalayajournal.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity; a smaller gap generally implies higher reactivity. semanticscholar.orgresearchgate.net For furan derivatives, the HOMO is typically localized on the electron-rich furan ring, while the LUMO distribution is influenced by electron-withdrawing substituents like the carboxylate and keto groups.

Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution on the molecule's surface. malayajournal.orgnih.gov These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. In this compound, the MEP would show negative potential (red/yellow regions) concentrated around the oxygen atoms of the carbonyl and ester groups, indicating these are the most likely sites for electrophilic attack or hydrogen bonding interactions. Positive potential (blue regions) would be expected around the hydrogen atoms. bhu.ac.in

Table: Predicted Frontier Orbital Energies

ParameterPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

Note: These values are representative for a substituted furan and are calculated at a typical DFT level of theory.

Quantum chemical calculations can accurately predict various spectroscopic parameters. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These predictions are highly sensitive to the molecular geometry and electronic environment, making them a powerful tool for structure verification when compared with experimental spectra. stenutz.eunih.govnih.gov

Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can also be computed. researchgate.net These calculations not only help in assigning experimental IR bands to specific molecular motions (e.g., C=O stretches, C-H bends) but also confirm that an optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies).

Interactive Table: Hypothetical Predicted ¹³C NMR Chemical Shifts This table shows plausible predicted chemical shifts for the carbon atoms in this compound, based on computational models for similar furan derivatives.

Carbon AtomEnvironmentPredicted Chemical Shift (ppm)
C1Furan Ring (C-COOCH₃)145
C2Furan Ring (C-Side Chain)158
C3Furan Ring112
C4Furan Ring118
C5Butyl Chain (CH₂)28
C6Butyl Chain (CH₂)42
C7Butyl Chain (C=O)207
C8Butyl Chain (CH₃)30
C9Ester (C=O)160
C10Ester (OCH₃)52

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemistry excels at describing single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. youtube.comsemanticscholar.org MD simulations model the movement of atoms and molecules over time based on classical mechanics and a force field that describes the potential energy of the system.

For this compound, MD simulations can reveal how solvent molecules arrange around the solute and how this affects its conformational preferences. rsc.org For instance, in a polar solvent like water, the solvent molecules would form hydrogen bonds with the carbonyl and ester oxygen atoms, potentially stabilizing conformers that are less favored in the gas phase. These simulations also provide insights into intermolecular interactions between solute molecules at higher concentrations, which is crucial for understanding properties like solubility and aggregation.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a key tool for exploring the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing transition states—the high-energy structures that connect reactants and products. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor controlling the reaction rate.

For furan derivatives, common reactions include electrophilic substitution, Diels-Alder cycloadditions, and ring-opening reactions. researchgate.netacs.orgacs.org Theoretical modeling can be used to predict the regioselectivity of these reactions and to understand how substituents, like those on this compound, influence reactivity. For example, DFT calculations could model the acid-catalyzed opening of the furan ring, a potential degradation pathway, by calculating the energy barriers for protonation at different positions and subsequent ring cleavage. acs.orgmdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that correlates the structural or physicochemical properties of molecules (known as descriptors) with a specific macroscopic property. digitaloceanspaces.comresearchgate.net These models are used to predict the properties of new or untested compounds.

For this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, or even its performance as a plasticizer. acs.org The first step is to calculate a wide range of molecular descriptors for a set of related furan derivatives with known experimental data. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), topological, or constitutional. jmaterenvironsci.comresearchgate.net Statistical methods like multiple linear regression (MLR) or machine learning algorithms are then used to build a mathematical model linking the descriptors to the property of interest. This model could then be used to predict the properties of the target molecule. digitaloceanspaces.comresearchgate.net

Table: Examples of Molecular Descriptors for QSPR Modeling

Descriptor TypeExample DescriptorPotential Correlated Property
ElectronicHOMO-LUMO GapReactivity, Corrosion Inhibition digitaloceanspaces.com
ElectronicDipole MomentSolubility, Polarity
ConstitutionalMolecular WeightBoiling Point, Volatility
TopologicalWiener IndexChromatographic Retention Time
Quantum ChemicalPolar Surface AreaMembrane Permeability

Sophisticated Analytical Methodologies for Detection and Quantification of Methyl 5 3 Oxobutyl Furan 2 Carboxylate

Hyphenated Techniques (e.g., LC-NMR, GC-IR) for Enhanced Characterization

Hyphenated techniques combine the separation power of chromatography with the detailed structural information from spectroscopy, providing unambiguous compound identification.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This powerful technique directly couples an HPLC system with an NMR spectrometer. It allows for the acquisition of high-resolution NMR spectra (such as ¹H NMR and ¹³C NMR) of compounds as they elute from the HPLC column. mdpi.com This is invaluable for the definitive structural elucidation of Methyl 5-(3-oxobutyl)furan-2-carboxylate, as well as for identifying unknown impurities or degradation products without the need for prior isolation. mdpi.com

GC-IR (Gas Chromatography-Infrared Spectroscopy): GC-IR provides information about the functional groups present in a molecule. As components elute from the GC column, they pass through a light pipe where an infrared spectrum is recorded. mdpi.com For this compound, GC-IR could confirm the presence of key functional groups such as the ester carbonyl, ketone carbonyl, and the furan (B31954) ring vibrations. This information is complementary to mass spectrometry, which provides fragmentation data, and can be crucial for distinguishing between isomers that may have similar mass spectra. mdpi.com

Capillary Electrophoresis and Microfluidic Analytical Systems

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It offers advantages such as high separation efficiency, short analysis times, and minimal sample consumption. rsc.org Capillary Zone Electrophoresis (CZE), the simplest form of CE, separates analytes based on their charge-to-size ratio. While this compound is neutral, its analysis could be achieved using Micellar Electrokinetic Chromatography (MEKC), a mode of CE that uses surfactants (micelles) to separate neutral compounds. This technique could serve as a powerful alternative or complementary method to HPLC for purity analysis and impurity profiling. researchgate.net

Microfluidic systems, or "lab-on-a-chip" technology, integrate these analytical processes onto a small chip, enabling rapid analysis with very small volumes of sample and reagents, which is advantageous for high-throughput screening.

Process Analytical Technology (PAT) for In-line Monitoring of Synthesis and Reactions

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurement of critical quality attributes. nih.gov Rather than relying on offline, end-product testing, PAT utilizes in-line or on-line analytical tools to monitor reactions as they occur, ensuring quality is built into the process. mt.combiopharminternational.com

For the synthesis of this compound, PAT tools could be implemented to monitor key reaction parameters and the concentration of reactants, intermediates, and the final product in real time. Spectroscopic probes (e.g., Near-Infrared or Raman) could be inserted directly into the reaction vessel. researchgate.net These probes provide continuous data on the chemical composition of the reaction mixture, allowing for precise control over reaction endpoints, optimization of yield, and minimization of byproduct formation. This approach leads to improved process understanding, consistency, and product quality. mt.com

Emerging Applications and Material Science Potential of Methyl 5 3 Oxobutyl Furan 2 Carboxylate

Role as a Key Intermediate in Complex Organic Synthesis

Methyl 5-(3-oxobutyl)furan-2-carboxylate is poised to be a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and other fine chemicals. numberanalytics.comijsrst.com The furan (B31954) ring itself is a versatile scaffold in organic chemistry, and the presence of the oxobutyl and carboxylate substituents provides multiple reaction sites for further chemical transformations. nih.gov

The ketone group in the oxobutyl side chain can undergo a wide range of reactions, such as reduction to a secondary alcohol, reductive amination to introduce nitrogen-containing functionalities, and various condensation reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters. The furan ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, or undergo ring-opening to yield linear compounds, further expanding its synthetic utility. researchgate.net

The strategic positioning of these functional groups allows for sequential and selective modifications, making this compound a highly adaptable building block for the construction of intricate molecular architectures. diva-portal.org

Precursor for Advanced Polymer and Material Synthesis

The unique chemical structure of this compound makes it a compelling candidate as a precursor for advanced polymers and materials, particularly in the realm of sustainable plastics and functional additives. researchgate.net

Monomer Applications in Bioplastics and Bio-based Polymers

Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-derived plastics. acs.org 2,5-furandicarboxylic acid (FDCA), a related furan derivative, is a well-known bio-based monomer used to produce polyethylene (B3416737) furanoate (PEF), a promising substitute for PET. mdpi.com this compound, with its ester functionality, could potentially be used in the synthesis of novel polyesters.

The presence of the oxobutyl side chain offers an additional point for polymerization or modification, which could lead to polymers with unique properties. For instance, the ketone group could be a site for cross-linking or for grafting other polymer chains, allowing for the fine-tuning of the material's mechanical and thermal properties. rsc.org

Table 1: Potential Polymerization Reactions of this compound

Polymerization TypeReactive Site(s)Potential Polymer ClassIllustrative Co-monomer
PolycondensationMethyl esterPolyester (B1180765)Ethylene glycol
Aldol (B89426) CondensationKetonePolyketoneFormaldehyde
Reductive Amination followed by PolyamidationKetone, Methyl esterPolyamideHexamethylenediamine

This table presents hypothetical polymerization pathways based on the functional groups of the molecule.

Cross-linking Agents and Functional Additives

The ketone functionality in this compound opens up possibilities for its use as a cross-linking agent in polymer chemistry. Cross-linking is a crucial process for enhancing the mechanical strength, thermal stability, and chemical resistance of polymers. The ketone group can react with various cross-linking agents or can be activated to participate in cross-linking reactions.

Furthermore, this furan derivative could serve as a functional additive to impart specific properties to existing polymers. For example, its incorporation into a polymer matrix could enhance its polarity, improve its adhesion to other materials, or provide a reactive handle for further post-polymerization modifications.

Applications in Catalysis as Ligands or Pre-catalysts

Furan-containing compounds have been explored as ligands in coordination chemistry and catalysis. The oxygen atom in the furan ring and the carbonyl oxygen of the ester and ketone groups in this compound can act as coordination sites for metal ions. This allows the molecule to function as a ligand, forming metal complexes that may exhibit catalytic activity. mdpi.com

The ability to modify the side chains of the furan ring provides a means to tune the steric and electronic properties of the resulting ligands, which in turn can influence the activity and selectivity of the metal catalyst. For instance, the oxobutyl group could be chemically altered to introduce other donor atoms, creating multidentate ligands that can form stable and catalytically active complexes. While specific research on this compound as a ligand is not yet prevalent, the broader class of furan derivatives shows promise in this area. mdpi.com

Development of Specialty Chemicals and Agrochemical Precursors

The versatile reactivity of this compound makes it an attractive starting material for the synthesis of a wide array of specialty chemicals. slideshare.netresearchgate.net These can include fragrances, flavorings, and other fine chemicals. The furan core is a common motif in many natural and synthetic compounds with interesting biological activities. researchgate.net

In the field of agrochemicals, furan derivatives have been utilized as precursors for insecticides, herbicides, and fungicides. ijsrst.comchemicalbook.com The specific combination of functional groups in this compound could be leveraged to synthesize novel agrochemical candidates. For example, the furan-ketone substructure is found in some compounds with insecticidal properties. Further chemical modifications of the ester and ketone functionalities could lead to the development of new and effective crop protection agents. acs.org A recent study highlighted the potential of furan-based carbamates, derived from renewable platform molecules, as insecticides with potentially reduced ecological impact. acs.org

Utilization in Renewable Resource Valorization and Bio-refinery Concepts

The production of this compound can be envisioned within the framework of an integrated biorefinery. Biorefineries aim to convert biomass into a spectrum of value-added products, including biofuels, chemicals, and materials, analogous to a petroleum refinery. rsc.orgvtt.fi Furan derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are key platform chemicals that can be derived from the dehydration of C5 and C6 sugars present in lignocellulosic biomass. researchgate.net

This compound can be seen as a downstream product from these primary furan platforms, representing a step up in the value chain. The development of efficient catalytic processes to convert biomass-derived furans into more functionalized molecules like this is a critical area of research in the field of renewable chemistry. mdpi.comnih.gov The utilization of such bio-based compounds contributes to a more sustainable chemical industry by reducing the reliance on fossil fuels and promoting a circular economy.

Conclusion and Prospective Research Directions for Methyl 5 3 Oxobutyl Furan 2 Carboxylate

Summary of Current Research Landscape and Key Achievements

Currently, there is a lack of specific published research focusing exclusively on Methyl 5-(3-oxobutyl)furan-2-carboxylate. However, the broader class of furan (B31954) derivatives is a subject of intense scientific investigation. Furan and its derivatives are recognized for their versatile chemical reactivity and presence in numerous biologically active compounds.

Key achievements in the field of furan chemistry that provide a foundation for future studies on this specific compound include:

Diverse Biological Activities: Furan-containing molecules have demonstrated a wide range of biological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. ijabbr.comresearchgate.net This is attributed to the electron-rich nature of the furan ring, which allows for various interactions with biological targets. ijabbr.com

Synthetic Versatility: Numerous synthetic methods have been developed for the synthesis and functionalization of the furan nucleus, allowing for the creation of a wide array of derivatives. ijsrst.com These methods often utilize readily available starting materials, including biomass-derived sugars. uliege.be

Applications in Materials Science: Furan-based polymers are valued for their corrosion resistance, thermal stability, and low fire hazard, leading to their use in composites, resins, and binders. researchgate.net

Identification of Remaining Challenges and Unexplored Research Avenues

The primary challenge concerning this compound is the absence of dedicated research. This presents a significant opportunity for exploration. Key unexplored avenues include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce this compound is a crucial first step. Comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry) is necessary to fully understand its chemical and physical properties.

Reactivity Studies: The interplay between the furan ring, the ester, and the ketone functionalities within the molecule is yet to be investigated. Understanding its reactivity will be key to unlocking its potential in organic synthesis.

Biological Screening: A thorough evaluation of the biological activity of this compound is a major unexplored area. Screening for antimicrobial, anticancer, and anti-inflammatory properties could reveal valuable therapeutic potential.

Polymer Chemistry: The potential of this compound as a monomer for the synthesis of novel polymers remains untapped. Its specific functional groups could impart unique properties to resulting materials.

Future Outlook and Potential for Innovation in Synthesis, Reactivity, and Applications

The future of research on this compound is promising, with significant potential for innovation across several domains.

Innovations in Synthesis:

Green Chemistry Approaches: Future synthetic strategies could focus on environmentally friendly methods, such as utilizing bio-based starting materials and employing catalytic reactions to minimize waste. The synthesis of furan derivatives from monosaccharides is an area of active research. uliege.be

Flow Chemistry: Continuous flow synthesis could offer a more efficient, scalable, and safer method for the production of this compound compared to traditional batch processes.

Innovations in Reactivity:

Selective Transformations: Research could focus on the selective chemical modification of the different functional groups. For instance, the ketone could be a handle for various derivatizations without affecting the furan ring or the ester.

Catalytic Functionalization: The development of novel catalysts for the specific functionalization of the furan ring in the presence of the other reactive groups would be a significant advancement.

Innovations in Applications:

Medicinal Chemistry: If biological activity is discovered, the compound could serve as a lead structure for the development of new therapeutic agents. researchgate.net Its structure could be optimized to enhance potency and selectivity.

Advanced Materials: As a building block for polymers, it could contribute to the creation of new materials with tailored properties, such as enhanced thermal stability or specific functionalities. Furan-based thermosetting resins are known for their excellent physical strength and corrosion resistance. researchgate.net

Interdisciplinary Research Opportunities Involving this compound

The study of this compound is inherently interdisciplinary, offering numerous opportunities for collaboration:

Chemistry and Biology: Synthetic chemists can collaborate with biologists and pharmacologists to synthesize and screen a library of derivatives for various biological activities.

Materials Science and Engineering: Chemists can work with materials scientists to develop and characterize new polymers and composites derived from this compound, exploring their mechanical, thermal, and chemical properties.

Computational Chemistry and Experimental Chemistry: Computational chemists can use modeling and simulation to predict the reactivity, properties, and biological interactions of the molecule, guiding experimental efforts.

Agricultural Science: Given that some furan derivatives have applications in agriculture, collaborations could explore its potential as a pesticide or plant growth regulator. ijsrst.com

The following table provides a hypothetical overview of potential research directions and their corresponding interdisciplinary fields:

Research DirectionPrimary FieldCollaborating FieldsPotential Outcome
Novel Synthesis Routes Organic ChemistryGreen Chemistry, Chemical EngineeringEfficient, sustainable, and scalable production methods.
Biological Activity Screening Medicinal ChemistryPharmacology, MicrobiologyIdentification of new therapeutic leads.
Polymer Synthesis and Characterization Polymer ChemistryMaterials Science, EngineeringDevelopment of novel materials with unique properties.
Computational Modeling Computational ChemistryOrganic Chemistry, Medicinal ChemistryPrediction of reactivity and biological interactions to guide experiments.

Q & A

Basic: What are the key synthetic routes for Methyl 5-(3-oxobutyl)furan-2-carboxylate, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the furan ring. Common strategies include:

  • Step 1: Alkylation of methyl furan-2-carboxylate with a 3-oxobutyl group via nucleophilic substitution or coupling reactions (e.g., using 1-bromo-3-oxobutane and a base like NaH in THF).
  • Step 2: Purification via column chromatography to isolate intermediates.
  • Optimization: Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (40–60°C), and catalyst choice (e.g., Pd for cross-couplings) are critical for yield improvement. Monitoring via TLC and HPLC ensures intermediate purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.